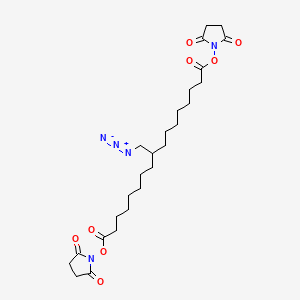![molecular formula C23H18Cl2N2O6 B12447367 3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy and acetamido groups attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 3,5-diaminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID .
化学反応の分析
Types of Reactions
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain ion channels, such as TMEM206, by binding to the channel and blocking ion flow. This inhibition can affect various cellular processes and pathways, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid
- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid
Uniqueness
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain ion channels sets it apart from other similar compounds, making it a valuable tool in scientific research .
特性
分子式 |
C23H18Cl2N2O6 |
|---|---|
分子量 |
489.3 g/mol |
IUPAC名 |
3,5-bis[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H18Cl2N2O6/c24-17-5-1-3-7-19(17)32-12-21(28)26-15-9-14(23(30)31)10-16(11-15)27-22(29)13-33-20-8-4-2-6-18(20)25/h1-11H,12-13H2,(H,26,28)(H,27,29)(H,30,31) |
InChIキー |
LWTDYZHTTLHPRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B12447285.png)






![3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)
![4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine](/img/structure/B12447343.png)

![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)
![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)


